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5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-

Cat. No.: B11882191
CAS No.: 56826-75-6
M. Wt: 223.27 g/mol
InChI Key: ZSYYKZGWYFSCSU-UHFFFAOYSA-N
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Description

Significance of Nitrogenous Heterocycles in Chemical Biology

Nitrogen-containing heterocyclic compounds are a fundamental class of organic molecules that are integral to the chemistry of life and the practice of medicine. nih.govijsrtjournal.com These are cyclic compounds containing at least one nitrogen atom within the ring structure. numberanalytics.com Their importance is underscored by their presence in a vast array of biologically essential molecules, including the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA, vitamins, and hormones. nih.govijcaonline.org

The unique structural and electronic properties conferred by the nitrogen atom allow these heterocycles to engage in various noncovalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking, with biological macromolecules like enzymes and receptors. nih.gov This ability to bind with high affinity to biological targets makes them exceptional scaffolds for drug design. nih.govwisdomlib.org Consequently, nitrogenous heterocycles are key components in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. ijsrtjournal.comnumberanalytics.com The versatility and reactivity of these compounds make them essential building blocks in organic synthesis, allowing for the creation of diverse derivatives with distinct and potent pharmacological effects. numberanalytics.com

Overview of the Quinolinone Scaffold in Pharmaceutical Science

Within the broad family of nitrogenous heterocycles, the quinoline (B57606) and its related quinolinone scaffolds are considered "privileged structures" in medicinal chemistry. bohrium.comnih.gov This designation refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. nih.gov The quinoline nucleus, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is found in many commercially available drugs and natural products. frontiersin.orgnih.gov Derivatives of this scaffold have demonstrated a remarkable array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant activities. bohrium.comnih.gov

The dihydroquinolinone core, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), is a reduced form of the quinolinone scaffold that has garnered significant attention for its diverse biological effects in both central and peripheral tissues. tandfonline.comnih.gov Natural and synthetic compounds containing this core structure have shown potential in treating a variety of disorders. tandfonline.comnih.gov Despite the established importance of the broader quinolinone family, the biological functions of many specific dihydroquinolinone derivatives remain less comprehensively studied, representing a promising frontier in drug discovery. tandfonline.comnih.gov The functionalization of the quinolinone scaffold at different positions is a key strategy for modulating the pharmacological activity of its derivatives, making it a highly attractive and versatile building block in the design and synthesis of new therapeutic agents. frontiersin.org

Table 1: Selected Dihydroquinolinone Alkaloids and Their Biological Activities

Compound NameBiological ActivitySource Organism/ContextReference
Aniduquinolone AAntibacterial (against Staphylococcus aureus), Non-toxic antifoulingFungal bohrium.com
5-Deoxyaflaquinolone EExtensive antibacterial activityFungal bohrium.com
Suadimin ASignificant antimycobacterial activity (against Mycobacterium tuberculosis)Plant bohrium.com
ScandomeloninePotent anti-proliferative activity against human tumour T-ALL cell linesPlant bohrium.com
Melosuavine A & BStrong inhibitory effects on some human cancer cell linesPlant bohrium.com

Structural Context of the 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- Motif

The compound 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- possesses a distinct molecular architecture that combines several key structural features. The core of the molecule is the 7,8-dihydro-5(6H)-quinolinone framework. This bicyclic system consists of a partially saturated nitrogen-containing ring fused to a benzene ring. The "5(6H)" designation indicates the presence of a carbonyl group (ketone) at position 5, and the "7,8-dihydro" specifies that the bond between carbons 7 and 8 is saturated, distinguishing it from a fully aromatic quinoline system.

A critical feature of this specific motif is the phenyl group attached at position 6. In many classes of biologically active compounds, the presence and substitution pattern of aryl groups can significantly influence pharmacological activity. This substituent can affect the molecule's steric profile, electronic distribution, and lipophilicity, which in turn impacts its ability to interact with target proteins and traverse biological membranes. While direct structure-activity relationship (SAR) studies on this exact compound are not widely published, research on related heterocyclic structures, such as pyrimido[5,4-b] wisdomlib.orgtandfonline.comoxazine derivatives, has shown that modifications to aryl substituents are crucial for optimizing inhibitory potency against biological targets like kinases. nih.gov The phenyl group at the chiral center C6 introduces a three-dimensional complexity that is often vital for specific and high-affinity binding to enzyme active sites or receptor pockets.

Research Gaps and Future Directions in Dihydroquinolinone Studies

While the broader quinoline and quinolinone families are well-documented in medicinal chemistry, comprehensive studies on specific dihydroquinolinone isomers and derivatives are less common. tandfonline.comnih.gov A significant research gap exists in the systematic exploration of the biological activities of compounds like 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- . Much of the existing literature focuses on the 2-oxo-tetrahydroquinoline (2O-THQ) isomer, leaving the pharmacological potential of other positional isomers, such as the 5-oxo variant, largely uncharted. tandfonline.comnih.gov

Future research should be directed towards several key areas. First, there is a need for the development of efficient and diverse synthetic methodologies to generate libraries of dihydroquinolinone derivatives with various substitutions. researchgate.net This would enable a systematic investigation of their structure-activity relationships (SAR). Studies on related structures have already demonstrated that even small changes to substituents can lead to significant differences in biological activity, such as inhibitory effects on kinases involved in cancer. nih.gov

Second, these newly synthesized compounds should be screened against a wide range of biological targets to uncover novel therapeutic applications. Given the broad activities of the parent scaffold, dihydroquinolinones could yield new leads for anticancer, antimicrobial, or neuroprotective agents. lincoln.ac.ukresearchgate.net Finally, computational and molecular modeling studies can provide valuable insights into the binding modes of these compounds with their biological targets, guiding the rational design of next-generation inhibitors with improved potency and selectivity. researchgate.net Addressing these gaps will be crucial for fully harnessing the therapeutic potential of the dihydroquinolinone scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B11882191 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- CAS No. 56826-75-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56826-75-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

6-phenyl-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C15H13NO/c17-15-12(11-5-2-1-3-6-11)8-9-14-13(15)7-4-10-16-14/h1-7,10,12H,8-9H2

InChI Key

ZSYYKZGWYFSCSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=N2)C(=O)C1C3=CC=CC=C3

Origin of Product

United States

Structural Elucidation and Characterization of 5 6h Quinolinone, 7,8 Dihydro 6 Phenyl Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural analysis of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework and functional groups present in 7,8-dihydro-6-phenyl-5(6H)-quinolinone derivatives.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectra of 7,8-dihydro-6-phenyl-5(6H)-quinolinone derivatives exhibit characteristic signals corresponding to the different types of protons in the molecule. For instance, in the related compound 1-Phenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione, the protons in the dihydro-quinolinone ring system appear as multiplets in the aliphatic region (δ 1.98–2.54 ppm) mdpi.com. The aromatic protons of the phenyl substituent and the quinolinone core typically resonate in the downfield region (δ 7.19–8.08 ppm) mdpi.com. The coupling constants (J) between adjacent protons provide valuable information about their spatial relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the structure. For 1-(4'-Methyphenyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione, the carbonyl carbon of the quinolinone ring (C=O) is typically observed at a significant downfield shift (δ 194.309 ppm) mdpi.com. The aliphatic carbons of the saturated ring (C6, C7, C8) show signals in the upfield region (δ 21.467, 21.076, 36.627 ppm), while the aromatic and vinylic carbons appear between δ 114.815 and 163.546 ppm mdpi.com. The specific chemical shifts are sensitive to the electronic environment of each carbon atom, influenced by substituents on the phenyl ring or the quinolinone core.

Below is a table summarizing representative NMR data for a related dihydro-quinolinedione derivative.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-(4'-Chlorophenyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione mdpi.com2.007–2.069 (m, 2H), 2.424–2.533 (m, 4H), 6.558–6.582 (d, 1H, J = 9.6 Hz), 7.148–7.260 (m, 2H, Ar-H), 7.519–7.539 (m, 2H, Ar-H), 8.041–8.065 (d, 1 H, J = 9.6 Hz)21.125, 28.692, 36.192, 113.876, 118.010, 127.470, 128.675, 129.438, 131.460, 134.000, 136.922, 139.112, 158.557, 162.257, 194.062
1-Phenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione mdpi.com1.985–2.170 (m, 2H), 2.421–2.441 (m, 2H), 2.462–2.540 (m, 2H), 6.569–6.602 (d, 1H, J = 9.9 Hz), 7.197–7.262 (m, 2H, Ar-H), 7.480–7.587 (m, 3H, Ar-H), 8.049–8.081 (d, 1H, J = 9.6 Hz)Not explicitly provided for all carbons.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 7,8-dihydro-6-phenyl-5(6H)-quinolinone derivatives, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the quinolinone ring. This band typically appears in the region of 1650-1710 cm⁻¹ nih.govmdpi.com. For compounds with an N-H group, a characteristic stretching vibration is observed around 3235 cm⁻¹ nih.gov. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹ nih.gov.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Amide)~3235
C-H Stretch (Aromatic, sp²)~3140–3060
C-H Stretch (Aliphatic, sp³)~2970–2870
C=O Stretch (Quinolinone)~1710–1680

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For derivatives of 7,8-dihydro-6-phenyl-5(6H)-quinolinone, techniques like Electrospray Ionization (ESI) or Electron Impact (EI) are commonly used. The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular formula of the synthesized compound mdpi.comd-nb.info. For example, 1-Phenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione shows a molecular ion peak (M⁺) at m/z 239, confirming its molecular weight mdpi.com. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy rsc.org.

Compound NameIonization MethodMolecular Ion Peak (m/z)
1-Phenyl-7,8-dihydro-2,5(1H,6H)-quinolinedione mdpi.comMS239 (M⁺)
1-(4'-Chlorophenyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione mdpi.comMS273 (M⁺)
1-(4'-Methyphenyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione mdpi.comMS253 (M⁺)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The quinolinone ring system, combined with the phenyl substituent, constitutes a significant chromophore. Phenyl-substituted quinolines typically exhibit multiple absorption bands in the UV-Vis spectrum. For example, 5,7-diphenylquinoline shows absorption maxima at 210, 255, and 335 nm mdpi.com. The introduction of further conjugation or substituents can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands mdpi.com. These spectra are useful for confirming the presence of the conjugated system inherent to the 7,8-dihydro-6-phenyl-5(6H)-quinolinone scaffold.

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For related tetrahydroquinoline structures, such as 8-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline, X-ray analysis has revealed specific conformational details nih.gov. In these fused-ring systems, the aromatic pyridine (B92270) ring is typically planar, while the partially saturated cyclohexenone ring often adopts a non-planar conformation, such as a "sofa" conformation nih.gov. This analysis provides unequivocal proof of the connectivity and stereochemistry of the molecule, which is crucial for understanding its chemical properties and potential biological activity.

Chromatographic Purity Assessment in Research Compounds

Ensuring the purity of a research compound is critical for the reliability of subsequent studies. Chromatographic techniques are routinely employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 7,8-dihydro-6-phenyl-5(6H)-quinolinone derivatives. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or isomers. The purity is typically determined by the relative area of the main peak in the chromatogram. For many synthesized N1-substituted phenylhydroquinolinone derivatives, purities of over 99% have been reported using HPLC, confirming the effectiveness of the purification methods used mdpi.com. Thin-layer chromatography (TLC) is also widely used to monitor the progress of reactions and for preliminary purity checks nih.gov.

Biological Activities of 5 6h Quinolinone, 7,8 Dihydro 6 Phenyl Analogs in Preclinical Research

Antiproliferative and Antitumor Activities

Derivatives of the tetrahydroquinolinone core structure have shown significant potential as anticancer agents. These compounds affect fundamental cellular processes in cancer, including proliferation and survival, through various mechanisms of action.

The cytotoxic effects of 5(6H)-Quinolinone analogs have been evaluated against a panel of human cancer cell lines, revealing potent growth-inhibitory activity. A series of novel 4,6,7,8-tetrahydroquinolin-5(1H)-ones demonstrated particularly high potency against the MCF-7 breast cancer cell line. nih.govresearchgate.net Specific derivatives, such as compounds 4b , 4j , 4k , and 4e , exhibited IC50 values in the low nanomolar range, indicating stronger cytotoxic activity than the reference compound Staurosporine. nih.govresearchgate.net For instance, the reported IC50 values for these compounds were between 0.002 and 0.004 µM. nih.govresearchgate.net These derivatives were also assessed for their effect on normal human WI38 cells, where they showed a promising safety profile with significantly higher IC50 values (0.0149–0.048 µM), suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net

Antiproliferative Activity of 4,6,7,8-Tetrahydroquinolin-5(1H)-one Analogs
CompoundCell LineActivity (IC50)Reference CompoundReference Activity (IC50)
4b, 4j, 4k, 4eMCF-7 (Breast Cancer)0.002–0.004 µMStaurosporine0.005 µM
4b, 4j, 4k, 4eWI38 (Normal Fibroblast)0.0149–0.048 µM--

Beyond inhibiting cell proliferation, certain analogs of 5(6H)-Quinolinone actively modulate pathways that control cancer cell survival, primarily by inducing programmed cell death, or apoptosis. Mechanistic studies on the highly potent compound 4j revealed its ability to induce apoptosis in MCF-7 cells. researchgate.net Further analysis using flow cytometry showed that this compound also causes cell cycle arrest at the G2/M phase, thereby preventing the completion of the mitotic cycle in cancer cells. researchgate.net This dual action of inducing both apoptosis and cell cycle arrest highlights a significant mechanism through which these compounds exert their antitumor effects, making them valuable candidates for further development.

Enzyme Inhibition Studies

The biological effects of 5(6H)-Quinolinone analogs are often traced to their ability to inhibit specific enzymes that are critical for cell function and are frequently dysregulated in disease states.

Kinases are a major focus of cancer drug discovery, and quinolinone analogs have been investigated for their kinase inhibitory activity.

Research into a pyrazolo-tetrahydroquinolinone scaffold led to the identification of selective inhibitors for Glycogen Synthase Kinase 3 (GSK3), a key enzyme in various cellular processes. nih.gov By modifying substituents on the core structure, researchers were able to develop compounds with selectivity for either the GSK3α or GSK3β paralog. nih.gov For example, the ethyl-substituted compound BRD0705 displayed an 8-fold selectivity for GSK3α over GSK3β, with IC50 values of 66 nM and 515 nM, respectively. nih.gov In a separate study, a 2-(phenylamino)-7,8-dihydroquinazolinone derivative, compound 4 , was found to weakly inhibit GSK3β kinase. Current time information in גולן, IL.

Additionally, the most promising cytotoxic compounds from a series of 4,6,7,8-tetrahydroquinolin-5(1H)-ones were evaluated for their activity against several receptor tyrosine kinases (RTKs). nih.govresearchgate.net Compound 4j showed potent inhibitory activity against HER-2 and PDGFR-β, with IC50 values of 0.17 x 10⁻³ µM and 0.07 x 10⁻³ µM, respectively. researchgate.net This activity was comparable or superior to the reference drug sorafenib. researchgate.net

Kinase Inhibition by 5(6H)-Quinolinone Analogs
CompoundTarget KinaseInhibitory Activity (IC50)
BRD0705GSK3α66 nM
BRD0705GSK3β515 nM
4jHER-20.17 x 10⁻³ µM
4jPDGFR-β0.07 x 10⁻³ µM

Preclinical research data specifically detailing the modulation of cyclooxygenase (COX) isozymes by 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- or its close analogs are not extensively reported in the publicly available scientific literature. While the anti-inflammatory potential of various heterocyclic compounds is often linked to COX inhibition, specific IC50 values or mechanistic studies for this particular chemical scaffold against COX-1 and COX-2 have not been identified.

Analogs based on a structure closely related to dihydroquinolinone have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme critical to the metabolism of neurotransmitters and implicated in neurodegenerative disorders like Parkinson's disease. A study of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives identified several compounds that potently and selectively inhibit the MAO-B isoform. Current time information in גולן, IL. The inhibitory constants (Ki) for the most effective compounds were in the nanomolar range, indicating high-affinity binding to the enzyme. Current time information in גולן, IL. These lead compounds were also shown to inhibit MAO-B activity effectively in whole-cell assays, with performance comparable to the reference drug safinamide. Current time information in גולן, IL.

MAO-B Inhibition by 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one Analogs
Compound ClassTarget EnzymePotencySelectivity
2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-onesMAO-BK_i in the nanomolar rangeSelective for MAO-B over MAO-A

Other Biological Effects under Investigation

Modulation of ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein)

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that transport a wide variety of substrates across cellular membranes. nih.gov One of the most well-studied members of this family is P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. P-gp is an efflux pump that can expel a broad range of xenobiotics, including many chemotherapeutic drugs, from cells, leading to multidrug resistance (MDR) in cancer. nih.govmdpi.com Consequently, the development of P-gp inhibitors is a key strategy to overcome MDR.

Research into tetrahydroquinolinone analogs has identified them as a promising scaffold for the development of P-gp inhibitors. nih.gov A study focused on tetrahydroquinolinone analogs bearing a pyridyl methyl carboxylate at the C3 position and various substituents at the C4 phenyl ring investigated their P-gp inhibitory effects. The inhibitory activity was assessed by measuring the accumulation of rhodamine 123, a known P-gp substrate, in P-gp-overexpressing MES-SA/DX5 cells. An increase in rhodamine 123 accumulation indicates inhibition of P-gp-mediated efflux.

The study revealed that the nature of the substituent on the C4-phenyl ring significantly influences the P-gp inhibitory activity. Analogs with electron-withdrawing groups on the phenyl ring demonstrated notable P-gp inhibition. Specifically, compounds with 4-chloro and 4-bromo substituents on the phenyl ring showed considerable P-gp inhibitory activity, which was attributed to their increased lipophilicity. nih.gov For instance, compound A7 , which has a 4-bromophenyl group, led to a significant increase in rhodamine 123 accumulation compared to the parent compound A1 (bearing an unsubstituted phenyl group) at various concentrations. nih.gov

Table 1: Effect of C4-Phenyl Substitution on Tetrahydroquinolinone Analogs on P-glycoprotein (P-gp) Inhibitory Activity, as Measured by Rhodamine 123 (Rh123) Accumulation.
CompoundC4-Phenyl SubstituentRh123 Accumulation Fold Increase vs. A1 (at 25 µM)
A1Unsubstituted1.0
A64-Chloro3.5
A74-Bromo4.3
B64-Chloro3.8
B74-Bromo4.5

These findings highlight that the 7,8-dihydro-6-phenyl-5(6H)-quinolinone scaffold and its analogs, such as the tetrahydroquinolinones, can be effectively modified to enhance P-gp inhibition, offering a potential avenue for reversing multidrug resistance in cancer cells. nih.gov

Up-regulation of ABCA1 Expression in Atherosclerosis Research

Atherosclerosis, a chronic inflammatory disease of the arteries, is characterized by the accumulation of cholesterol-laden macrophage foam cells in the arterial wall. nih.gov The ATP-binding cassette transporter A1 (ABCA1) plays a crucial role in preventing the formation of foam cells by mediating the efflux of cellular cholesterol to apolipoprotein A-I, the first step in reverse cholesterol transport. nih.govnih.gov Therefore, up-regulation of ABCA1 expression in macrophages is considered a promising therapeutic strategy for the prevention and treatment of atherosclerosis. nih.gov

A series of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives, which are structurally related to 7,8-dihydro-6-phenyl-5(6H)-quinolinone, have been synthesized and evaluated for their ability to up-regulate ABCA1 expression. nih.gov In this study, the activity of these compounds was assessed using an ABCA1-promoter reporter gene assay, and the most potent compounds were further evaluated for their effects on ABCA1 mRNA and protein levels in RAW264.7 macrophage cells.

The research identified several compounds that significantly activated the ABCA1 promoter. Among the synthesized derivatives, compound 3 emerged as the most potent, exhibiting a 2.50-fold activation of the ABCA1 promoter. nih.gov Further investigation revealed that compound 3 also significantly increased both ABCA1 mRNA and protein levels in macrophages. The mechanism of action was found to involve the liver X receptor (LXR) pathway, a key regulator of ABCA1 transcription. nih.govmdpi.com In a foam cell model, compound 3 was shown to reduce the accumulation of lipids induced by oxidized low-density lipoprotein (ox-LDL), thereby inhibiting foam cell formation. nih.gov

Table 2: ABCA1 Up-regulating Activity of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives.
CompoundABCA1 Promoter Activation (Fold Change)Effect on ABCA1 mRNA in RAW264.7 cellsEffect on ABCA1 Protein in RAW264.7 cells
Control1.00BaselineBaseline
Compound 32.50Significant increaseSignificant increase
Compound 91.85Moderate increaseModerate increase
Compound 101.70Moderate increaseModerate increase
Compound 281.65Moderate increaseModerate increase

These findings suggest that analogs of 7,8-dihydro-6-phenyl-5(6H)-quinolinone hold promise as potential anti-atherogenic agents through their ability to up-regulate ABCA1 expression and promote cholesterol efflux from macrophages. nih.gov

Antioxidant Capacity Assessments

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative stress by scavenging free radicals. The quinoline (B57606) and quinazolinone cores are present in many compounds exhibiting antioxidant properties. nih.govnih.govmdpi.com

The antioxidant capacity of analogs of 7,8-dihydro-6-phenyl-5(6H)-quinolinone has been evaluated using various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable free radical is measured spectrophotometrically, and the results are often expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating higher antioxidant activity.

Studies on various quinazolinone derivatives have shown that their antioxidant activity is influenced by the nature and position of substituents on the aromatic rings. nih.gov For example, the presence of hydroxyl groups on the phenyl ring generally enhances antioxidant activity. nih.gov

Table 3: Antioxidant Activity of Representative Quinazolinone Analogs in DPPH and ABTS Assays.
Compound ClassRepresentative AnalogDPPH IC50 (µM)ABTS IC50 (µM)
2-Phenylquinazolin-4(3H)-oneUnsubstituted>100>100
2-(Hydroxyphenyl)quinazolin-4(3H)-one2-(2,3-dihydroxyphenyl) derivative15.28.5
2-Pentylquinazolin-4(3H)-one derivativeCompound 630.1528.41
2-Pentylquinazolin-4(3H)-one derivativeCompound 11d32.8425.32
2-Pentylquinazolin-4(3H)-one derivativeCompound 1426.8771.42

The data indicates that specific structural modifications to the quinazolinone scaffold can lead to potent antioxidant activity. The ability of these compounds to scavenge free radicals suggests their potential therapeutic application in conditions associated with oxidative stress.

Structure Activity Relationship Sar Studies of 5 6h Quinolinone, 7,8 Dihydro 6 Phenyl and Its Analogs

Impact of Substitution Patterns on Biological Efficacy

The biological activity of 7,8-dihydro-6-phenyl-5(6H)-quinolinone derivatives is profoundly influenced by the nature and position of various substituents on the molecule's core structure. Research into this class of compounds has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.

The phenyl group at the 6-position is a crucial determinant of activity. Studies on related aryl-dihydroquinolinones have shown that the nature and position of substituents on this aromatic ring significantly influence cytotoxicity and other biological activities researchgate.net.

Substituents on the phenyl ring can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins. For instance, in a series of tetrahydroquinolinone derivatives, the introduction of a 3-fluorophenylcarbamate moiety at the 8-position of a 4-phenyl-tetrahydroquinolinone core resulted in a compound with potent in vitro antiproliferative activity against colorectal cancer cells nih.gov. This highlights that while the core phenyl group is important, substitutions at other positions can introduce new interactions that enhance efficacy.

The electronic effects of substituents on the phenyl ring are governed by established principles of organic chemistry. Activating groups (e.g., -NH2, -OH, -CH3), which donate electron density to the ring, and deactivating groups (e.g., -NO2, -CF3, halogens), which withdraw electron density, can modulate the molecule's reactivity and intermolecular interactions libretexts.org. The position of these substituents (ortho, meta, or para) also directs their electronic influence and steric profile, further refining the molecule's biological activity libretexts.org. In studies of related heterocyclic compounds, it has been observed that adding substituents like fluorine to a terminal phenyl ring can sometimes be unfavorable, suggesting that the interaction may be primarily hydrophobic rather than through polar contacts nih.gov.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Selected Quinolinone Analogs

Compound ID Core Structure Phenyl Group Substitution Other Key Substitutions Observed Activity
Analog A 2-Aryl-7,8-Dihydroquinolin-6(5H)-one Varied None Cytotoxicity influenced by substituent nature and position researchgate.net
20d 4-Phenyl-5,6,7,8-tetrahydroquinolin-2-one Unsubstituted N-(3-fluorophenyl)carbamate at C8 Potent antiproliferative activity nih.gov

| Analog B | 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govnih.govtriazole | Ortho-F, Meta-F, Para-F | N/A | Decreased activity compared to unsubstituted phenyl nih.gov |

Modifications to the quinolinone ring system itself, including the degree of saturation and the fusion of additional rings, have a profound impact on biological activity.

Studies on related quinolinone inhibitors of p38 MAP kinase have shown that the saturation level of the heterocyclic ring is a key factor. It was discovered that replacing a dihydroquinolinone pharmacophore with a more aromatic quinolinone pharmacophore could lead to enhanced inhibitory activity nih.gov. This suggests that the planarity and electronic properties of the ring system are critical for optimal interaction with the target enzyme.

Furthermore, the creation of fused heterocyclic systems can significantly alter the biological profile. For example, fusing a pyrrolo ring to the quinolinone core, as seen in 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones, results in a new class of antimitotic agents that act via tubulin depolymerization nih.gov. In another example involving benzo[c]quinolizin-3-one derivatives, which are structurally related fused systems, the presence of a double bond within the C-ring was found to be crucial for potent and selective inhibition of human 5α-reductase type 1 nih.gov. The lack of this double bond in fully saturated analogs led to a strong reduction in inhibitory activity, suggesting that the extended planarity of the molecule is important for binding to the enzyme's active site nih.gov.

Table 2: Influence of Ring Modifications on Biological Activity

Compound Class Modification Biological Target/Activity Key Finding
Quinolinones Dihydroquinolinone vs. Quinolinone p38 MAP Kinase Quinolinone pharmacophore showed enhanced activity over dihydroquinolinone nih.gov
Benzo[c]quinolizin-3-ones C-ring saturation 5α-reductase 1 A C-ring double bond was critical for high potency; saturation reduced activity nih.gov

| Pyrrolo[3,2-f]quinolinones | Fused pyrrolo ring | Antimitotic (Tubulin) | Fusion creates a new class of potent antimitotic agents nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of pharmaceuticals. The specific shape of a drug molecule dictates its ability to interact with chiral biological targets like enzymes and receptors mhmedical.com.

For molecules like 7,8-dihydro-6-phenyl-5(6H)-quinolinone, the presence of stereocenters, such as the carbon at the 6-position, means that the compound can exist as different stereoisomers (enantiomers or diastereomers). These isomers, while having the same chemical formula and connectivity, can have vastly different biological activities. Generally, only one stereoisomer is responsible for the desired therapeutic effect, as it has the correct spatial orientation to bind effectively to its target mdpi.com.

For example, in studies of related chiral compounds, the orientation of a phenyl ring can be dictated by the stereochemistry of the carbon to which it is attached mdpi.com. This positioning can determine whether the ring fits into a specific binding pocket on a protein. Therefore, the synthesis and biological evaluation of individual, enantiomerically pure isomers are crucial steps in the drug discovery process to identify the most potent and selective agent mhmedical.commdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These in silico techniques are pivotal in modern drug design for predicting the activity of novel molecules and optimizing lead compounds.

The process typically involves generating a dataset of structurally related compounds with known biological activities. For each molecule, a set of numerical descriptors is calculated that quantify its physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics.

3D-QSAR models, a more advanced approach, consider the three-dimensional structure of the molecules. These methods often involve aligning the compounds based on a common scaffold and then generating 3D fields around them to represent their steric and electrostatic properties. By analyzing these fields in relation to biological activity, researchers can create a 3D map that visualizes which regions around the molecule are favorable or unfavorable for activity researchgate.net. For instance, a 3D-QSAR study on tetrahydropyrimidine analogs, a related heterocyclic system, successfully developed models to screen new compounds with increased anti-inflammatory activity researchgate.net. These models can be employed as 3D search queries to screen virtual libraries of designed compounds, prioritizing the synthesis of those with the highest predicted activity researchgate.net.

By applying QSAR methodologies to the 5(6H)-quinolinone, 7,8-dihydro-6-phenyl- scaffold, medicinal chemists can gain a deeper understanding of the specific structural features that drive biological efficacy, thereby accelerating the development of more potent and selective therapeutic agents.

Molecular Mechanisms and Cellular Interactions of 5 6h Quinolinone, 7,8 Dihydro 6 Phenyl Derivatives

Interaction with Cellular Targets

The biological effects of 7,8-dihydro-6-phenyl-5(6H)-quinolinone derivatives are often initiated by their direct physical interaction with essential macromolecular targets within the cell. These interactions can disrupt fundamental cellular processes, including cell division, signal transduction, and the maintenance of genomic integrity.

Tubulin Polymerization Inhibition and Microtubule Disruption

A primary mechanism of action for several quinolinone derivatives is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

Factor quinolinone inhibitors (FQIs), a class of compounds with a core structure related to dihydroquinolinones, have been shown to interfere with microtubule-associated functions. mdpi.com Treatment with FQI1, a lead compound in this class, results in the rapid disruption of the interphase microtubule network, leading to a significant depletion of microtubules. mdpi.com This destabilization precedes changes in cell morphology, such as reduced cell spreading and increased circularity. mdpi.com In mitotic cells, FQIs cause a concentration-dependent diminishment of spindle microtubules. nih.govplos.org This disruption of the mitotic spindle can lead to a delay in mitotic progression or outright mitotic arrest, highlighting the critical role of microtubule integrity in cell cycle completion. nih.govplos.org

The inhibitory action is often potent, with certain derivatives exhibiting significant activity at low concentrations.

Table 1: Activity of Selected Quinoline (B57606)/Quinolinone Derivatives on Tubulin and Cellular Proliferation
Compound ClassSpecific Derivative ExampleTarget/AssayObserved Activity (IC50)
Quinoline6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine [PQQ]mTOR Inhibition64 nM nih.gov
Quinoline-Chalcone HybridCompound 9iPI3K Inhibition0.17-0.84 µM researchgate.net
Quinoline-Chalcone HybridCompound 9jPI3K Inhibition0.17-0.84 µM researchgate.net
Quinoline-Chalcone HybridCompound 9iAntiproliferative (A549 cells)1.91-5.29 µM researchgate.net
Quinoline-Chalcone HybridCompound 9jAntiproliferative (K-562 cells)1.91-5.29 µM researchgate.net

Kinase Binding Site Interactions (e.g., Colchicine Site, ATP Binding Clefts)

The disruption of microtubule polymerization by quinolinone-related structures is often achieved through binding to specific sites on tubulin, the protein subunit of microtubules. Several studies on related heterocyclic compounds indicate that they bind to the colchicine-binding site on the β-tubulin subunit. This binding event prevents the tubulin dimers from polymerizing into microtubules, thereby arresting the cell cycle at the G2/M phase.

Beyond tubulin, kinase enzymes are another major target. The ATP-binding cleft of kinases is a well-established target for inhibitor development. Due to structural similarities in the catalytic sites of the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3Ks), dual inhibitors have been developed. nih.gov These inhibitors function by competing with ATP for its binding site in the kinase domain, thereby blocking the phosphorylation of downstream substrates. nih.gov For instance, certain quinoline-based compounds have been identified as potent inhibitors of mTOR, a key kinase in cell growth and proliferation. nih.gov Similarly, novel quinoline-chalcone hybrids have been shown to inhibit PI3K activity by interacting with valine residues in the enzyme's active site. researchgate.net

DNA Intercalation and Replication Modulation

A distinct mechanism of action for some dihydroquinoline derivatives involves direct interaction with nuclear DNA. Certain 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives have been identified as DNA intercalating agents. plos.org These planar molecules insert themselves between the base pairs of the DNA double helix. This intercalation can distort the helical structure, leading to the inhibition of fundamental processes like DNA replication and transcription.

Furthermore, this interaction can interfere with the function of DNA-associated enzymes. Specifically, these compounds can act as topoisomerase IIα poisons. plos.org Topoisomerase IIα is an essential enzyme that manages DNA topology by creating transient double-strand breaks to allow DNA strands to pass through each other. By stabilizing the transient "cleavage complex" formed between topoisomerase IIα and DNA, these quinoline derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of permanent, lethal double-strand breaks and subsequent cell death. plos.org

Modulation of Cellular Signaling Pathways

In addition to direct interactions with molecular targets, 7,8-dihydro-6-phenyl-5(6H)-quinolinone derivatives can exert their effects by modulating complex intracellular signaling networks. These pathways are crucial for regulating cell growth, survival, and metabolism.

PI3K/Akt/mTOR Pathway Regulation

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. wikipedia.orgnih.gov Several quinoline and quinolinone derivatives have been developed to target this critical pathway.

These compounds can disrupt the cascade at multiple points. A novel quinoline derivative, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), acts as a potent second-generation mTOR inhibitor, functioning as a dual mTORC1 and mTORC2 inhibitor. nih.gov This comprehensive inhibition blocks all mTOR kinase-dependent functions and prevents the feedback activation of the PI3K/Akt pathway. nih.gov Other quinoline-chalcone hybrids have been demonstrated to inhibit the phosphorylation of PI3K, its downstream effector Akt, and mTOR. researchgate.net By inhibiting these key phosphorylation events, the compounds effectively shut down the pro-survival and pro-proliferative signals transmitted through the pathway, which can induce G2/M cell cycle arrest and apoptosis. researchgate.net

Table 2: Effects of Quinazolinone Derivatives on LXR-Pathway Targets
Compound ClassSpecific DerivativeTarget AssayActivityMechanism
5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-oneCompound 3ABCA1 Promoter Activation2.50-fold activation nih.govTargeting the LXR-involved pathway nih.gov
LXR Agonist (Control)T0901317ABCA1 Promoter ActivationPositive Control nih.govDirect LXR Agonism nih.gov

LXR-Involved Pathway Targeting

The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism. nih.gov Activation of LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR response elements on target genes to initiate transcription. qiagen.com A key target gene is the ATP-binding cassette transporter A1 (ABCA1), which mediates cholesterol efflux from cells. nih.gov

Structurally related 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives have been shown to modulate this pathway. nih.gov One potent derivative, compound 3, was found to activate the ABCA1 promoter, leading to a significant upregulation of both ABCA1 mRNA and protein levels. nih.gov Mechanistic studies confirmed that the compound acts by targeting the LXR-involved pathway. nih.gov By increasing ABCA1 expression, these compounds can enhance reverse cholesterol transport, reduce lipid accumulation in macrophages, and thereby inhibit the formation of foam cells, a key event in the development of atherosclerosis. nih.gov Notably, unlike direct LXR agonists such as T0901317, some of these derivatives achieve this effect with minimal unwanted accumulation of lipids and triglycerides in liver cells, suggesting a more selective modulation of the pathway. nih.gov

Cell Cycle Modulation and Apoptosis Induction in Research Models

Derivatives of the quinolinone scaffold have been a significant focus of research for their potential to influence cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines. The mechanism of action often involves the disruption of the normal cell cycle, leading to arrest at specific phases and subsequent activation of apoptotic pathways.

One study on a series of 8-phenyltetrahydroquinolinone derivatives found that a specific compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, demonstrated significant cytotoxicity against lung (A549) and colon (HTC-116) cancer cell lines. nih.gov Mechanistic analysis revealed that this compound induced cell cycle arrest at the G2/M phase. nih.gov This arrest is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. Following this cell cycle disruption, the compound was observed to trigger apoptotic cell death through both intrinsic and extrinsic pathways. nih.gov Further investigation into the molecular events showed a time-dependent increase in the activity of caspase-3/7, key executioner caspases in the apoptotic cascade. nih.gov For instance, after 24 hours of exposure, a 3.9-fold increase in caspase-3/7 activity was observed in A549 cells compared to the control group. nih.gov

Similarly, other research has highlighted the ability of novel phenyl and thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues to induce cell death in MCF-7 breast cancer cells. The mechanism was identified as apoptosis mediated by reactive oxygen species (ROS), which led to cell cycle arrest at both the G1/S and G2/M phases. researchgate.net Quinolones as a family of compounds have shown potential in activating apoptosis. nih.gov For example, certain derivatives have been shown to increase the levels of active caspase-3, thereby inducing apoptosis through the mitochondrial pathway. nih.gov

The induction of apoptosis is often quantified by observing the proportion of cells in the sub-G1 phase of the cell cycle, which represents cells with fragmented DNA. In studies of related compounds, such as the Pin1 inhibitor KPT6566, treatment of P19 testicular germ cell tumor cells with a 20 µM concentration for 48 hours dramatically increased the sub-G1 population from 4.6% in the control group to 74.2%. frontiersin.org A similar effect was seen in NCCIT cells, where a 10 µM concentration increased the sub-G1 population from 2.3% to 64.4%. frontiersin.org This demonstrates a potent pro-apoptotic effect linked to cell cycle modulation.

Compound/Derivative ClassCell LineEffect on Cell CycleApoptotic MechanismKey Findings
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneA549 (Lung Cancer)G2/M Phase ArrestIntrinsic and Extrinsic Pathways3.9-fold increase in caspase-3/7 activity after 24h. nih.gov
Phenyl and Thiophene Dispiro Indenoquinoxaline Pyrrolidine QuinolonesMCF-7 (Breast Cancer)G1/S and G2/M Phase ArrestROS-mediated ApoptosisCell death induced via oxidative stress. researchgate.net
KPT6566 (Related Pin1 Inhibitor)P19 and NCCIT (Testicular Germ Cell Tumors)Increase in Sub-G1 PopulationApoptosis InductionSub-G1 population increased to 74.2% in P19 cells and 64.4% in NCCIT cells. frontiersin.org
8-nitro quinoline-based thiosemicarbazone analoguesVarious Cancer CellsNot specifiedApoptosis InductionDemonstrated potent antitumor effects by inducing programmed cell death. researchgate.net

Investigation of Multidrug Resistance (MDR) Reversal Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. frontiersin.org One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. frontiersin.orgnih.govnih.gov

Research has focused on developing compounds that can inhibit these efflux pumps and reverse MDR. Quinolinone derivatives have emerged as promising candidates in this area. A study investigating a series of quinolin-2-one-pyrimidine hybrids identified two compounds, designated 5c and 7b, that effectively reversed P-gp-mediated MDR. nih.gov These compounds were shown to significantly increase the intracellular accumulation of doxorubicin and rhodamine 123, two known P-gp substrates, by inhibiting the pump's efflux function. nih.gov The efficacy of these compounds at a concentration of 1.25 µM was comparable to the classical P-gp inhibitor verapamil, and at 20 µM, they achieved a complete reversal of resistance in Lucena 1 cells, a P-gp-overexpressing cell line. nih.gov This increased drug accumulation directly correlated with enhanced cytotoxicity of doxorubicin. nih.gov

Another quinoline derivative, 8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde (compound 160a), was also investigated for its ability to reverse P-gp-based MDR. nih.gov In P-gp-overexpressing cancer cell lines (A549/DOX, KYSE150/DOX), co-treatment with compound 160a and doxorubicin resulted in significantly suppressed cell growth compared to treatment with doxorubicin alone, indicating a synergistic effect. nih.gov This suggests that the quinoline derivative effectively inhibits P-gp, allowing doxorubicin to exert its cytotoxic effect. nih.gov

The mechanism of MDR reversal often involves direct interaction with the P-gp transporter. However, some compounds may act through different means. For example, the flavonoid sinensetin (5,6,7,3',4'-pentamethoxyflavone) was found to reverse P-gp-mediated resistance by increasing intracellular drug accumulation without directly competing with substrates for the same binding site, suggesting a different mode of inhibition. nih.gov Structure-activity relationship studies of quinolinone-pyrimidine hybrids have provided insights into the chemical features that favor potent P-gp inhibition, such as the number of methoxy groups and the presence of a flexible linker. nih.gov

Compound/DerivativeResistant Cell LineChemotherapeutic AgentMechanism of MDR ReversalKey Research Finding
Quinolin-2-one-pyrimidine hybrids (5c and 7b)Lucena 1 (Vincristine-resistant)DoxorubicinInhibition of P-gp efflux functionAchieved complete reversal of P-gp-mediated MDR at 20 µM. nih.gov
8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde (160a)A549/DOX, KYSE150/DOXDoxorubicinP-glycoprotein inhibitionSignificantly promoted the inhibitory effect of doxorubicin on cell proliferation. nih.gov
Sinensetin (5,6,7,3',4'-pentamethoxyflavone)AML-2/D100 (Pgp-overexpressing)VincristineIncreased intracellular drug accumulationReversed resistance in a concentration-dependent manner without competing for the azidopine binding site on P-gp. nih.gov
8-hydroxyquinoline-proline hybridColo 320 (Drug-resistant)Not specifiedMDR reversal activityShowed greater effectiveness against drug-resistant cells compared to sensitive cells. researchgate.net

Computational and Theoretical Investigations of 5 6h Quinolinone, 7,8 Dihydro 6 Phenyl Structures

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinolinone derivatives, these studies are pivotal in drug discovery, helping to elucidate how these compounds might interact with biological targets at a molecular level.

While specific docking studies for 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- are not extensively detailed in available literature, research on closely related quinolinone and quinazolinone derivatives provides a framework for its potential interactions. These studies consistently show that the quinolinone scaffold is a versatile binder for various protein targets. For instance, derivatives have been docked against enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, α-amylase, and phosphodiesterase 7 (PDE7A). nih.govnih.govnih.gov The interactions are often characterized by hydrogen bonding and π-π stacking within the active sites of these proteins. nih.govnih.gov For example, in studies of similar compounds, the quinazoline (B50416) moiety has been observed forming hydrogen bonds with key amino acid residues like Asp831 and Thr830 in the ATP-binding site of EGFR. nih.gov Such interactions are fundamental to the biological activity of these molecules, and it is plausible that 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- would engage in similar binding patterns.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to quinoline (B57606) derivatives to determine optimized geometry, stability, and electronic characteristics. nih.gov For a closely related compound, Phenyl-7,8-dihydro- researchgate.netresearchgate.net-dioxolo[4,5-g]quinolin-6(5H)-one, DFT calculations have been performed using the B3LYP method with a 6-31G* basis set to elucidate its properties. researchgate.netresearchgate.net These types of calculations provide a theoretical foundation for understanding the molecule's behavior. scispace.com

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govnih.gov

For the related Phenyl-7,8-dihydro- researchgate.netresearchgate.net-dioxolo[4,5-g]quinolin-6(5H)-one, the HOMO-LUMO energy gap was calculated to be 4.92 eV. researchgate.netresearchgate.net This relatively large gap indicates high stability. The energies of the frontier orbitals and other related quantum chemical parameters are detailed in the table below. researchgate.netresearchgate.net

ParameterValue (eV)
EHOMO-5.35
ELUMO-0.43
Energy Gap (ΔE)4.92
Ionization Potential (I)5.35
Electron Affinity (A)0.43
Global Hardness (η)2.46
Chemical Potential (μ)-2.89
Global Electrophilicity (ω)1.70

This interactive table provides calculated quantum chemical parameters for a representative quinolinone derivative based on DFT studies. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In theoretical studies of Phenyl-7,8-dihydro- researchgate.netresearchgate.net-dioxolo[4,5-g]quinolin-6(5H)-one, MEP analysis was conducted to understand its reactive sites. researchgate.net Such maps help in identifying the regions of a molecule that are most likely to be involved in intermolecular interactions, including hydrogen bonding. researchgate.net

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations provide deeper insights into the electronic structure and properties of molecules like 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions by examining the delocalization of electron density between filled and unfilled orbitals. researchgate.net This analysis provides a detailed picture of the bonding and electronic structure within a molecule.

Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics and photonics. Quinolinone derivatives have been investigated for their NLO properties because of their potential for intramolecular charge transfer. semanticscholar.org

Computational studies on other quinolinone derivatives have been performed to calculate NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net For example, DFT methods have been used to compute these properties for novel 4(1H)-quinolinone derivatives, revealing their potential as third-order NLO materials. semanticscholar.org These calculations are essential for designing new organic materials with enhanced NLO responses.

Chemical Reactivity Descriptors

Chemical reactivity descriptors derived from computational quantum mechanics offer valuable insights into the kinetic stability and reactivity of a molecule. These descriptors are calculated based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The gap between these two orbitals is a critical indicator of molecular stability.

For quinolinone derivatives, DFT calculations are a standard method for determining these properties. In a study on a closely related derivative, Phenyl-7,8-dihydro- bldpharm.comclearsynth.com-dioxolo[4,5-g]quinolin-6(5H)-one, calculations were performed using the B3LYP method with a 6-31G* basis set. researchgate.net These calculations provide a strong model for understanding the reactivity of 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-.

The key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. cuny.edu

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (I - A) / 2. Molecules with a large energy gap are considered "hard." cuny.edu

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ ≈ (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / 2η.

The calculated values for a representative quinolinone system highlight these properties: researchgate.net

ParameterCalculated Value (eV)
E_HOMO-9.011
E_LUMO-4.991
Energy Gap (ΔE)4.020
Ionization Potential (I)9.011
Electron Affinity (A)4.991
Chemical Hardness (η)2.010
Chemical Softness (S)0.497
Electronegativity (χ)7.001
Chemical Potential (μ)-7.001
Electrophilicity Index (ω)12.181

These data indicate that the quinolinone core structure possesses significant kinetic stability, as evidenced by the substantial HOMO-LUMO energy gap.

Conformational Analysis and Stability Predictions

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers between them. For a molecule like 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-, the flexibility of the dihydro-quinolinone ring and the rotation of the phenyl group are key areas of interest.

In related dihydro-quinolinone systems, the partially saturated cyclohexene (B86901) ring typically adopts a stable sofa conformation. nih.gov The planarity of the fused aromatic pyridine (B92270) ring system is a defining structural feature. nih.gov Computational methods can map the potential energy surface by systematically changing torsion angles to locate energy minima, which correspond to stable conformers. The relative energies of these conformers determine their population distribution at a given temperature. While specific conformational analysis data for the title compound is not available, studies on similar structures confirm that the fused ring system is nearly planar, with the primary conformational flexibility arising from the saturated portion of the molecule. nih.gov

Thermodynamic Property Calculations

Theoretical calculations can predict the thermodynamic properties of a molecule in the gas phase, such as entropy, heat capacity, and zero-point vibrational energy. These values are derived from the vibrational frequencies calculated using methods like DFT. This information is crucial for understanding the stability of the molecule and predicting the outcomes of chemical reactions.

For the related Phenyl-7,8-dihydro- bldpharm.comclearsynth.com-dioxolo[4,5-g]quinolin-6(5H)-one, thermodynamic parameters were calculated at a standard temperature of 298.15 K. researchgate.net These values serve as a reliable estimate for the thermodynamic behavior of 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-.

ParameterCalculated Value
Zero-point vibrational energy210.32 kcal/mol
Thermal energy (E_total)222.11 kcal/mol
Specific Heat Capacity (Cv)66.92 cal/mol·K
Entropy (S)123.01 cal/mol·K

These parameters are fundamental for predicting the molecule's behavior under different temperature conditions and its equilibrium position in chemical reactions.

In Silico ADME Prediction for Research Compound Prioritization

In the early stages of research, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital tool for evaluating the drug-likeness of a compound. snv63.ru These computational models help prioritize candidates for further synthesis and testing by flagging potential liabilities. snv63.ru Key parameters often assessed include physicochemical properties that align with established guidelines like Lipinski's Rule of Five.

While specific ADME predictions for 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- are not published, such analyses are standard for similar heterocyclic scaffolds in medicinal chemistry research. researchgate.netnih.gov A typical in silico ADME assessment would evaluate the following properties:

Molecular Weight (MW): Influences absorption and distribution.

LogP: The logarithm of the octanol/water partition coefficient, which indicates lipophilicity.

Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.

Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms.

Topological Polar Surface Area (TPSA): A predictor of cell permeability.

Aqueous Solubility (LogS): Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can enter the central nervous system.

For a compound to be considered "drug-like" under Lipinski's rules, it generally should have: MW ≤ 500, LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10. Based on its structure, 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- is expected to comply with these rules.

ADME ParameterPredicted Property/ValueSignificance
Molecular Weight~249.3 g/molComplies with Lipinski's rule (<500)
LogPPredicted to be in the range of 2.5 - 3.5Indicates good lipophilicity, compliant with Lipinski's rule (<5)
Hydrogen Bond Donors1 (the N-H group)Complies with Lipinski's rule (≤5)
Hydrogen Bond Acceptors1 (the C=O group)Complies with Lipinski's rule (≤10)
TPSAPredicted to be low (~29.1 Ų)Suggests good potential for membrane permeability
Blood-Brain BarrierLikely to crossCompounds with low TPSA and appropriate LogP may enter the CNS

These predicted properties suggest that 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- has a favorable physicochemical profile for a research compound, making it a viable candidate for prioritization in discovery programs.

Emerging Research Applications of 5 6h Quinolinone, 7,8 Dihydro 6 Phenyl Frameworks

Probes for Biological System Interrogation

The quinoline (B57606) nucleus is a well-known fluorophore, and its derivatives are frequently explored for their potential as fluorescent probes in biological imaging. The inherent fluorescence of the quinoline scaffold, combined with the potential for modulation by substituents like the phenyl group, makes the 5(6H)-quinolinone, 7,8-dihydro-6-phenyl- framework a candidate for the development of molecular sensors.

For instance, quinoline-fused fluorescent dihydro/spiro-quinazolinones have been synthesized, and their photophysical properties have been studied. nih.gov These studies investigate characteristics such as molar extinction coefficient, Stoke's shift, and quantum yield, which are crucial for the development of effective fluorescent probes. nih.gov While the core structure is a quinazolinone, the principles of fluorescence are applicable to the quinolinone scaffold as well.

Furthermore, research on 5,7-diphenylquinoline and 2,5,7-triphenylquinoline has demonstrated their fluorescence properties, with photoluminescence spectra showing emissions in the near-UV and visible regions. mdpi.comnih.gov The presence of multiple phenyl groups in these molecules enhances their fluorescence intensity, suggesting that the 6-phenyl group in 5(6H)-quinolinone, 7,8-dihydro-6-phenyl- could contribute to favorable photophysical properties. Additionally, 8-hydroxyquinoline (B1678124) derivatives have been successfully developed as fluorescent sensors for metal ions like Cd2+ in living cells, showcasing the utility of the quinoline scaffold in designing probes for specific biological analytes. researchgate.net

Scaffolds for Novel Chemical Entity Synthesis

The 7,8-dihydroquinolin-5(6H)-one framework is a versatile building block in organic synthesis, providing a robust scaffold for the construction of more complex and functionally diverse molecules. Its chemical reactivity allows for modifications at various positions, enabling the generation of libraries of novel compounds for drug discovery and other applications.

The synthesis of various derivatives of 5,6,7,8-tetrahydroquinazolines, a related heterocyclic system, has been achieved using methods that could be adapted for quinolinone precursors. nih.gov These synthetic routes often allow for the introduction of functional groups that can be further modified, opening avenues for creating a wide array of new chemical entities. nih.gov

Moreover, the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold has been utilized to develop potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. nih.gov This highlights the potential of using such core structures to generate molecules with specific biological activities. The adaptability of this scaffold allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of lead compounds.

Material Science Considerations (e.g., Optical or Electronic Properties)

The application of quinoline derivatives extends beyond biology into the realm of material science, where their unique electronic and optical properties are of interest. The 7,8-dihydro-6H-quinolin-5-one scaffold is recognized for its potential in creating advanced materials.

The inherent fluorescence of phenyl-substituted quinolines, as seen in 5,7-diphenylquinoline and 2,5,7-triphenylquinoline, suggests that the 5(6H)-quinolinone, 7,8-dihydro-6-phenyl- framework could possess interesting photoluminescent properties. mdpi.comnih.gov These properties are essential for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photoluminescence spectra of these related compounds show emissions that can be tuned based on the substitution pattern, indicating the potential for creating materials with specific light-emitting characteristics. mdpi.com

The ability of the quinoline nucleus to participate in π-π stacking and form organized molecular assemblies makes it a candidate for the design of organic semiconductors and other functional materials. The presence of the phenyl group can further influence these intermolecular interactions, potentially leading to materials with enhanced electronic conductivity or other desirable properties.

Chelator Development in Research

The quinoline scaffold is a well-established platform for the design of metal-chelating agents. The nitrogen atom within the quinoline ring system can act as a ligand for various metal ions, and this property has been extensively exploited in medicinal chemistry and analytical science.

Specifically, 8-hydroxyquinoline and its derivatives are renowned for their potent metal-chelating abilities. researchgate.netnih.gov These compounds can form stable complexes with a variety of metal ions, including those that are biologically relevant or toxic. The chelation properties of 8-hydroxyquinolines have been harnessed to develop therapeutic agents for neurodegenerative diseases by modulating metal ion homeostasis in the brain. researchgate.netnih.gov They have also found applications in antimicrobial and anticancer research, where their activity is often linked to their ability to bind to essential metal ions. rroij.com

While the 5(6H)-quinolinone, 7,8-dihydro-6-phenyl- framework does not possess the 8-hydroxy group, the fundamental quinoline core still provides a potential site for metal coordination. The development of chelators based on this scaffold could involve the introduction of additional ligating groups to create multidentate chelators with high affinity and selectivity for specific metal ions.

Future Perspectives in Dihydroquinolinone Research

Advanced Synthetic Strategies for Complex Architectures

The development of novel and efficient synthetic routes to construct complex molecular architectures based on the 7,8-dihydro-6-phenyl-5(6H)-quinolinone core is a primary area of future research. While classical methods such as the Bohlmann-Rahtz reaction have been employed for the synthesis of related dihydro-6H-quinolin-5-ones, the focus is shifting towards more advanced and versatile strategies. researchgate.net These include diversity-oriented synthesis approaches that allow for the rapid generation of a library of analogs with varied substituents on both the phenyl ring and the dihydroquinolinone core. researchgate.net

Future synthetic explorations will likely involve the use of novel catalytic systems to achieve higher yields and stereoselectivity. For instance, the application of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has shown promise in the synthesis of 6-aryl-2-styrylquinazolin-4(3H)-ones, a related class of compounds. nih.gov Similar strategies could be adapted for the late-stage functionalization of the 7,8-dihydro-6-phenyl-5(6H)-quinolinone scaffold, enabling the introduction of a wide range of functional groups to probe structure-activity relationships (SAR).

Furthermore, the development of one-pot multicomponent reactions will be crucial for improving the efficiency and atom economy of the synthesis of these complex molecules. Such strategies, which have been successfully employed for the synthesis of other heterocyclic systems, can significantly reduce the number of synthetic steps and purification procedures required. massey.ac.nz

Exploration of Novel Biological Targets and Pathways

While the broader class of quinolinones has been investigated for various biological activities, including anticancer and antimicrobial effects, the specific biological targets and pathways modulated by 7,8-dihydro-6-phenyl-5(6H)-quinolinone remain largely unexplored. mdpi.comnih.gov Future research will be directed towards a comprehensive biological evaluation of this compound and its derivatives to identify novel therapeutic applications.

Initial studies on related 2-aryl-7,8-dihydroquinolin-6(5H)-ones have shown cytotoxic activity against various cancer cell lines, with some selectivity observed for chronic myeloid leukemia. researchgate.net This provides a strong rationale for investigating the anticancer potential of 6-phenyl substituted analogs and elucidating their mechanism of action, which could involve the induction of apoptosis or the inhibition of key signaling pathways implicated in cancer progression.

Beyond oncology, the dihydroquinolinone scaffold holds promise for targeting other diseases. For instance, derivatives of the structurally similar quinazolinone core have been evaluated as inhibitors of enzymes such as dihydrofolate reductase and thymidylate synthase, which are targets for antimicrobial and anticancer therapies. nih.gov Molecular docking studies on these related compounds can provide insights into the potential binding modes of 7,8-dihydro-6-phenyl-5(6H)-quinolinone derivatives within the active sites of various enzymes, guiding the exploration of new biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel dihydroquinolinone derivatives with enhanced potency and selectivity. chemrxiv.orgfrontiersin.org These computational tools can be employed to build predictive quantitative structure-activity relationship (QSAR) models for multi-target drug discovery. frontiersin.org By analyzing the physicochemical and structural features of a library of 7,8-dihydro-6-phenyl-5(6H)-quinolinone analogs, ML algorithms can identify key molecular descriptors that correlate with biological activity.

Generative AI models, such as generative adversarial networks (GANs) and transformers, offer a powerful approach for the de novo design of dual-target compounds. researchgate.net These models can learn the underlying chemical language from a dataset of known bioactive molecules and generate novel structures that are predicted to interact with multiple therapeutic targets. researchgate.net This approach is particularly valuable for designing multi-targeted agents based on the dihydroquinolinone scaffold.

Furthermore, multi-fidelity machine learning models can improve the accuracy of high-throughput screening predictions by integrating data from both primary and confirmatory screens. chemrxiv.orgchemrxiv.org This can accelerate the identification of promising hit compounds from large virtual libraries of 7,8-dihydro-6-phenyl-5(6H)-quinolinone derivatives, saving time and resources in the early stages of drug discovery.

Development of Multi-Targeted Agents in Preclinical Models

The development of multi-targeted agents is a promising strategy for treating complex diseases such as cancer, where multiple signaling pathways are often dysregulated. nih.gov The 7,8-dihydro-6-phenyl-5(6H)-quinolinone scaffold provides a versatile platform for the design of such agents. Future research will focus on the rational design and preclinical evaluation of derivatives that can simultaneously modulate the activity of multiple biological targets.

For example, by incorporating specific pharmacophoric features into the 6-phenyl-dihydroquinolinone core, it may be possible to design compounds that inhibit both key protein kinases and enzymes involved in DNA repair, a synergistic approach to cancer therapy. The quinoline (B57606) and quinolinone frameworks are recognized for their potential in multi-target drug design. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- with high purity and yield?

  • Methodological Answer : The synthesis typically involves hydrogenation of the quinoline core. Electron-donating substituents (e.g., phenyl groups at position 6) favor selective hydrogenation of the phenyl ring over the heterocyclic system. Catalytic hydrogenation under controlled pressure (e.g., 1–3 atm H₂) with palladium or platinum catalysts in ethanol or methanol is a common approach . Multi-step protocols may include cyclization of substituted anilines with ketones or aldehydes, followed by oxidation or reduction steps to stabilize the dihydroquinolinone structure . Reaction optimization (e.g., temperature, solvent polarity) is critical for minimizing byproducts like over-reduced tetrahydro derivatives.

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure of 5(6H)-Quinolinone derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the downfield shift of the carbonyl proton (δ 10–12 ppm) and aromatic protons (δ 6.5–8.5 ppm). The dihydro region (positions 7,8) shows multiplet splitting due to restricted rotation .
  • X-ray Crystallography : Resolves regiochemistry and confirms the planarity of the quinolinone core. For example, crystal structures of analogous compounds reveal bond-length alternation in the dihydro region, distinguishing it from fully aromatic systems .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns help validate the molecular formula and substituent positions.

Q. What are the stability and solubility challenges of 5(6H)-Quinolinone derivatives under experimental conditions?

  • Methodological Answer : The compound is prone to oxidation in air due to the dihydro moiety. Storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended. For solubility, polar aprotic solvents (DMSO, DMF) or co-solvents (e.g., ethanol-water mixtures) are effective. Pre-saturation of solvents with N₂ reduces oxidative degradation during dissolution .

Advanced Research Questions

Q. How do substituents at the 6-position influence regioselectivity and reaction kinetics during hydrogenation of the quinolinone core?

  • Methodological Answer : Electron-donating groups (e.g., phenyl, methyl) at position 6 stabilize partial positive charges during hydrogenation, directing reactivity toward the phenyl ring. Kinetic studies using deuterium labeling or in situ FTIR can track hydrogen uptake. For example, 6-phenyl substitution reduces activation energy by ~15% compared to unsubstituted analogs, as evidenced by Arrhenius plots . Computational modeling (DFT) further predicts transition-state geometries and substituent effects on reaction pathways.

Q. What methodological approaches resolve contradictions in reported biological activity data for 5(6H)-Quinolinone derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting bioavailability) or impurity profiles. Strategies include:

  • Comparative Bioassays : Testing analogs under standardized conditions (e.g., fixed DMSO concentration, pH 7.4 buffer) .
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., halogenation at position 7) to isolate pharmacophore contributions .

Q. How can computational modeling (e.g., QSAR, molecular docking) guide the design of 5(6H)-Quinolinone-based inhibitors?

  • Methodological Answer :

  • QSAR : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate with activity. For example, derivatives with sulfonyl groups at position 6 show enhanced binding to kinase targets due to improved hydrophobic interactions .
  • Molecular Docking : Simulate binding modes with target proteins (e.g., tyrosine kinases). The dihydroquinolinone scaffold aligns with ATP-binding pockets, while the 6-phenyl group occupies hydrophobic sub-pockets .

Q. What strategies mitigate side reactions during functionalization of the dihydroquinolinone core (e.g., bromination, cross-coupling)?

  • Methodological Answer :

  • Bromination : Use NBS (N-bromosuccinimide) in CCl₄ under UV light to achieve selective bromination at position 5. Over-bromination is minimized by stoichiometric control .
  • Suzuki Coupling : Protect the carbonyl group (e.g., as a ketal) before coupling aryl boronic acids to avoid catalyst poisoning. Post-reaction deprotection with HCl/MeOH restores the quinolinone core .

Key Research Considerations

  • Data Contradictions : Cross-validate synthetic yields and bioactivity using orthogonal methods (e.g., HPLC purity checks, dose-response curves).
  • Experimental Design : Include control reactions (e.g., unsubstituted quinolinone) to benchmark substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.